2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of a formyl group, a methoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-methoxyphenyl)prop-2-enoic acid.
Reduction: 2-Formyl-3-(3-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile: Similar structure but with the methoxy group in a different position.
3-(4-Methoxyphenyl)-2-propenal: Lacks the nitrile group but has a similar aromatic structure.
(E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile: Contains additional substituents on the aromatic ring.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
825638-15-1 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-formyl-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6,8H,1H3 |
InChI Key |
VILAWYPPQOFTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C=O)C#N |
Origin of Product |
United States |
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